molecular formula C8H9ClN2O2 B2645722 N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 730950-20-6

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No.: B2645722
CAS No.: 730950-20-6
M. Wt: 200.62
InChI Key: HYLCNIUWZLUPIA-UHFFFAOYSA-N
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Description

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with a chloroacetyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide involves its ability to act as an electrophile due to the presence of the chloroacetyl group. This electrophilic nature allows it to react with nucleophiles in biological systems, potentially modifying proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide is unique due to its specific structure, which combines a pyrrole ring with a chloroacetyl and carboxamide group. This unique combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

N-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11-4-2-3-6(11)8(13)10-7(12)5-9/h2-4H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLCNIUWZLUPIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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